5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with chromanone derivatives. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form the desired flavonoid structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may involve the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant properties and its role in cellular signaling pathways.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of cosmetic products due to its skin-whitening and anti-aging properties
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Enzyme Inhibition: It inhibits enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin-whitening products.
Signal Transduction: The compound modulates signaling pathways related to inflammation and cell proliferation
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Similar in structure but lacks the hydroxyl groups, leading to different biological activities.
Flavone: Another flavonoid with a double bond between C2 and C3, which affects its chemical reactivity and biological properties.
Isoflavone: Differing in the position of the phenyl group, which influences its interaction with biological targets.
Uniqueness
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which enhances its antioxidant and enzyme inhibitory activities. This makes it particularly valuable in medicinal and cosmetic applications .
Properties
CAS No. |
828265-12-9 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-hydroxy-4-(4-hydroxyphenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)11-8-14(18)19-13-3-1-2-12(17)15(11)13/h1-7,11,16-17H,8H2 |
InChI Key |
LABVEMCSDDCRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC=C2OC1=O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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